3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride

Description

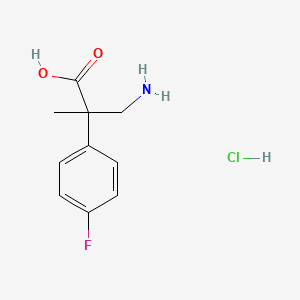

Chemical Structure and Properties 3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride is a fluorinated β-amino acid derivative with a molecular formula of C₁₁H₁₄ClFNO₂ (calculated based on structural analysis). The compound features:

- A 4-fluorophenyl group at the second carbon.

- A methyl group at the second carbon (distinguishing it from non-methylated analogs).

- An amino group at the third carbon.

- A carboxylic acid moiety and hydrochloride salt for enhanced solubility.

This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing fluorine atom and steric effects from the methyl group, which may influence solubility, stability, and biological activity.

Propriétés

IUPAC Name |

3-amino-2-(4-fluorophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-10(6-12,9(13)14)7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYTZRWSNNVQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 4-fluorobenzylamine.

Formation of Intermediate: The 4-fluorobenzylamine undergoes a reaction with a suitable aldehyde to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Addition of Methyl Group: A methyl group is introduced through a suitable alkylation reaction.

Formation of Propanoic Acid:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry:

3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the modification of peptide chains, facilitating the development of complex molecules that are pivotal in pharmaceutical research.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate |

| Reduction | Forms amines or alcohols | Sodium borohydride |

| Substitution | Produces substituted amines | Alkyl halides |

Biological Research

Investigation of Biological Activities:

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have shown its efficacy against various human tumor cell lines, suggesting its potential as an anticancer agent.

Case Study Example:

In a study conducted by the National Cancer Institute, this compound demonstrated significant growth inhibition in human tumor cells, highlighting its potential for further development as a therapeutic agent in oncology .

Peptide Synthesis

Role in Drug Development:

The compound is extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis methods. It allows for the creation of bioactive peptides that can modulate biological pathways effectively.

Table 2: Applications in Peptide Synthesis

| Application Type | Description |

|---|---|

| Pharmaceuticals | Development of drugs targeting specific diseases |

| Biotechnology | Production of therapeutic proteins and enzymes |

| Neuroscience | Studies related to neurotransmitter systems |

Radiolabeling and Imaging

Use as a PET Probe:

The compound has been explored as a positron emission tomography (PET) probe for imaging specific amino acid transporters associated with tumors. Its ability to accumulate in tumor tissues while showing low uptake in normal tissues makes it a promising candidate for cancer imaging .

Potential Therapeutic Applications

Therapeutic Compositions:

Research indicates that formulations containing this compound can be used to treat various conditions due to its biological activity. The mechanisms include interaction with specific molecular targets that can lead to therapeutic effects .

Mécanisme D'action

The mechanism of action of 3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

3-Amino-2-(4-fluorophenyl)propanoic Acid Hydrochloride (CAS 1455095-34-7)

Key Differences :

- Structure : Lacks the methyl group at the second carbon.

- Molecular Formula: C₁₀H₁₂ClFNO₂ vs. C₁₁H₁₄ClFNO₂ for the methylated analog.

- Lower molecular weight (233.67 g/mol vs. ~247.69 g/mol estimated for the methylated compound) may improve solubility .

(2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic Acid Hydrochloride (CAS 35026-10-9)

Key Differences :

- Substituent : 4-Methoxyphenyl vs. 4-fluorophenyl.

- Electronic Effects : Methoxy is electron-donating, while fluorine is electron-withdrawing.

- Impact: Methoxy groups enhance lipophilicity but may reduce metabolic stability compared to fluorine. Potential differences in receptor binding due to electronic and steric variations .

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)

Key Differences :

- Functional Group : Methyl ester replaces carboxylic acid.

- Molecular Formula: C₁₀H₁₃ClFNO₂.

- Impact: Esterification increases lipophilicity, favoring membrane permeability but reducing water solubility. Potential prodrug applications, as esters are often hydrolyzed to active acids in vivo .

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 1213160-13-4)

Key Differences :

- Functional Group : Hydroxyl group replaces carboxylic acid.

- Molecular Formula: C₉H₁₃ClFNO.

- Impact :

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1)

Key Differences :

- Substituents : 3,4,5-Trifluorophenyl vs. 4-fluorophenyl.

- Impact :

Structural and Functional Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride | Not explicitly listed | C₁₁H₁₄ClFNO₂* | ~247.69 | 4-Fluorophenyl, 2-methyl, β-amino acid |

| 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride | 1455095-34-7 | C₁₀H₁₂ClFNO₂ | 233.67 | Lacks 2-methyl group |

| (2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid hydrochloride | 35026-10-9 | C₁₁H₁₆ClNO₃ | 253.70 | 4-Methoxyphenyl, 2-methyl |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | 64282-12-8 | C₁₀H₁₃ClFNO₂ | 233.67 | Methyl ester, increased lipophilicity |

| (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride | 1213160-13-4 | C₉H₁₃ClFNO | 205.66 | Hydroxyl group, enantiomer-specific |

| 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride | 870483-31-1 | C₉H₈ClF₃NO₂ | 253.62 | Trifluorophenyl, higher electronegativity |

*Estimated based on structural similarity.

Activité Biologique

3-Amino-2-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, often referred to as a fluorinated amino acid, has garnered attention for its potential biological activities. This compound is a derivative of amino acids with a fluorine atom substitution, which can significantly alter its biological properties, including its interaction with enzymes and receptors.

- Molecular Formula : CHFNO

- Molecular Weight : 197.21 g/mol

- CAS Number : 130855-57-1

- Purity : Typically >95% in research applications .

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, allowing it to interact with various biological systems. The fluorine substitution can enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in therapeutic applications.

1. Enzymatic Interactions

Research indicates that this compound can be hydrolyzed by specific bacterial enzymes, showing high enantioselectivity. For instance, Pseudomonas cepacia has demonstrated excellent enantioselectivity in the hydrolysis of the compound's methyl ester form, yielding (S)-3a-acid with an enantiomeric excess (ee) of 97% . This property is crucial for developing chiral drugs.

2. Antitumor Activity

Studies have explored the compound's potential antitumor effects. In biodistribution studies involving rodent models, compounds similar to this compound showed significant retention in tumor tissues, suggesting a potential role in targeted cancer therapies .

3. Neurotransmitter Modulation

The compound may influence neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission. This has implications for its use in neurological disorders where modulation of neurotransmitter levels is beneficial.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.